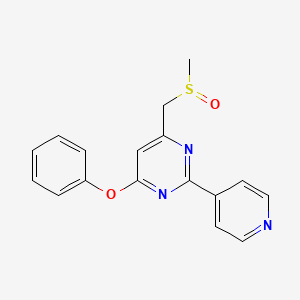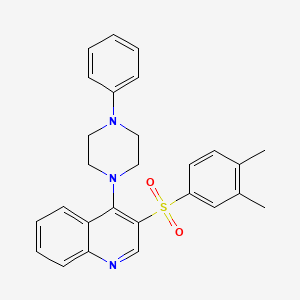
3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline is a useful research compound. Its molecular formula is C27H27N3O2S and its molecular weight is 457.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Efficient Synthesis Techniques
Research has led to the development of efficient synthesis techniques for quinoline derivatives, employing innovative catalysts for enhanced reaction conditions. For instance, a study by Murugesan et al. (2017) detailed an environmentally benign method using a titanium nanomaterial-based sulfonic acid catalyst for the synthesis of ethyl–piperazinyl quinolinyl-(E)-chalcone derivatives. This method is notable for its high yield, simple methodology, and short reaction time, making it cost-effective for potential large-scale production (Murugesan, Gengan, & Lin, 2017).
Molecular Docking and Biological Interactions
Another study by Chung et al. (2018) explored the anticancer potential of molecules integrating a quinoline core and sulfonyl moiety. Through bioinformatics approaches and molecular docking studies, the research identified compounds with significant anticancer effects towards liver cancer cells. This study highlighted the importance of bulky substituents and specific atomic linkages in enhancing anticancer activities, providing insights into the molecular mechanisms of action against hepatocellular carcinoma (Chung et al., 2018).
Photophysical and Electronic Properties
Investigations into the photophysical and electronic properties of quinoline derivatives have also been conducted. For example, research into novel quinoline-3-carbaldehyde hydrazones demonstrated their potential in in vitro cytotoxicity studies against tumor cell lines, suggesting their utility as anticancer agents. The study provided valuable data on the chemical stability and cytotoxic properties of these compounds, indicating their applicability in medicinal chemistry (Korcz et al., 2018).
Antimicrobial Applications
Further research has delved into the antimicrobial applications of quinoline derivatives. A study focusing on the synthesis and evaluation of 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives revealed several compounds displaying significant activity against Gram-positive bacteria. This research underscores the potential of quinoline-based compounds in the development of new antimicrobial agents, contributing to the fight against resistant bacterial strains (Biointerface Research in Applied Chemistry, 2019).
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2S/c1-20-12-13-23(18-21(20)2)33(31,32)26-19-28-25-11-7-6-10-24(25)27(26)30-16-14-29(15-17-30)22-8-4-3-5-9-22/h3-13,18-19H,14-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRAMMPBIYQULN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
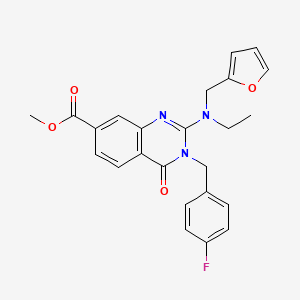
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2651327.png)
![4-(2,4-Difluorophenoxy)-5-[(4-methylphenyl)sulfonyl]-2-phenylpyrimidine](/img/structure/B2651329.png)
methanone](/img/structure/B2651330.png)
![2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2651331.png)
![3-chloro-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]benzene-1-sulfonamide](/img/structure/B2651332.png)
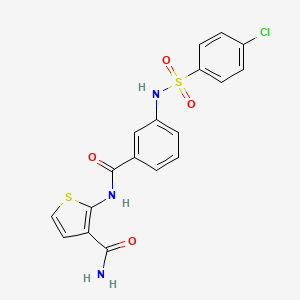

![(3Ar,6aS)-2-methyl-5-prop-2-enoyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2651339.png)
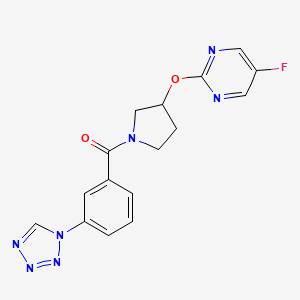
![4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide](/img/structure/B2651343.png)
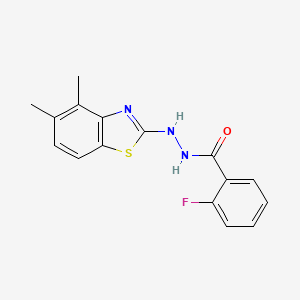
![tert-butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2651347.png)
